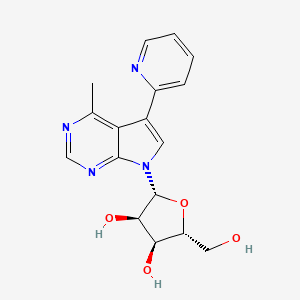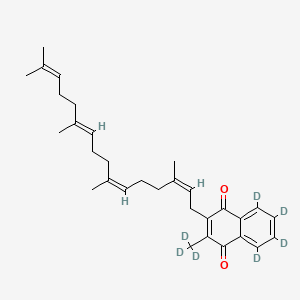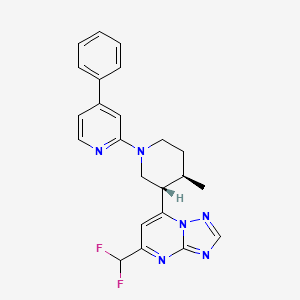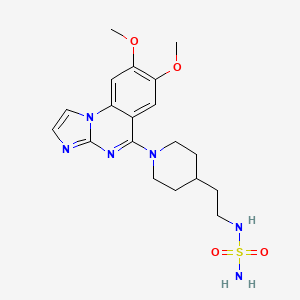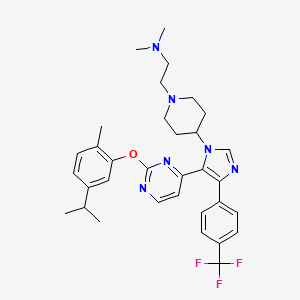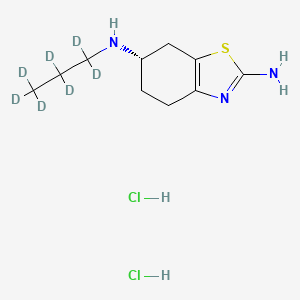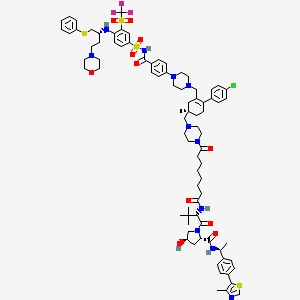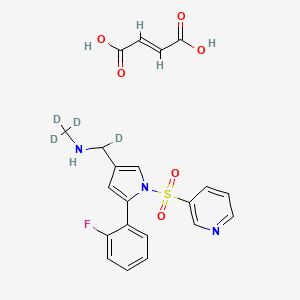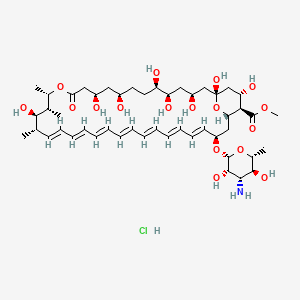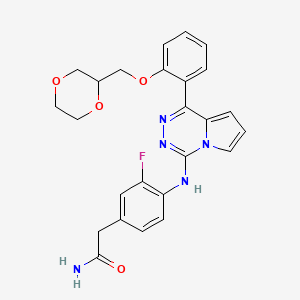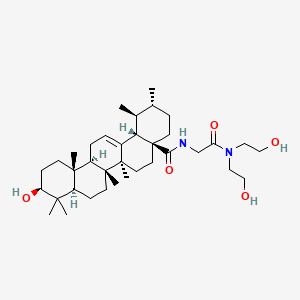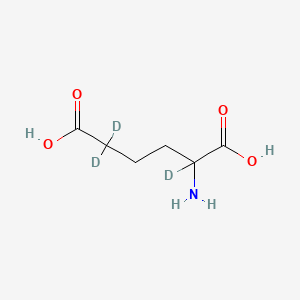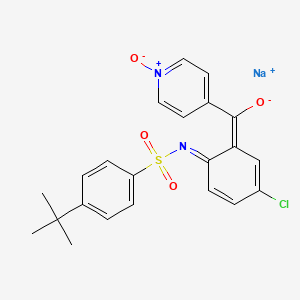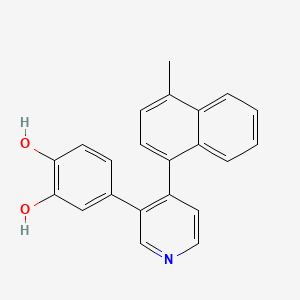
Rsk-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rsk-IN-1: is a potent and selective inhibitor of the ribosomal S6 kinase (RSK) family, specifically targeting the phosphorylation of Y-box binding protein 1 (YB-1). This compound has shown significant anti-tumor effects and is primarily used in scientific research to study the role of RSK in various cellular processes and diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Rsk-IN-1 involves multiple steps, starting with the preparation of the core biaryl pyridine structure. The key steps include:
Suzuki Coupling Reaction: This reaction involves the coupling of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst and a base.
Nitration and Reduction: The nitro group is introduced into the aromatic ring, followed by reduction to form the corresponding amine.
Amidation: The amine is then reacted with an appropriate acid chloride to form the amide bond.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Rsk-IN-1 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify functional groups within the molecule.
Substitution: Halogenated derivatives of this compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation of the amine group can lead to the formation of nitroso or nitro derivatives.
Aplicaciones Científicas De Investigación
Rsk-IN-1 has a wide range of applications in scientific research, including:
Cancer Research: this compound is used to study the role of RSK in cancer cell proliferation, survival, and metastasis.
Neurodegenerative Diseases: The compound is being investigated for its potential to modulate signaling pathways involved in neurodegenerative diseases.
Inflammation: this compound is used to explore the role of RSK in inflammatory responses and its potential as an anti-inflammatory agent.
Cell Biology: Researchers use this compound to study the regulation of cell cycle, apoptosis, and other cellular processes mediated by RSK.
Mecanismo De Acción
Rsk-IN-1 exerts its effects by inhibiting the activity of ribosomal S6 kinase (RSK). RSK is a serine/threonine kinase that functions downstream of the Ras/Raf/MEK/ERK signaling pathway. Upon activation by extracellular stimuli, RSK phosphorylates various cytosolic and nuclear targets, regulating processes such as cell proliferation, survival, and motility .
Molecular Targets and Pathways:
Comparación Con Compuestos Similares
Rsk-IN-1 is compared with other RSK inhibitors to highlight its uniqueness:
LJH685: Another potent RSK inhibitor that binds to the N-terminal kinase ATP-binding site of RSK2.
PMD-026: A pan-RSK inhibitor currently in clinical trials for metastatic breast cancer.
Uniqueness of this compound: this compound is unique due to its specific inhibition of YB-1 phosphorylation and its demonstrated anti-tumor effects. Its selectivity and potency make it a valuable tool for studying RSK-mediated signaling pathways and their role in various diseases .
Propiedades
Fórmula molecular |
C22H17NO2 |
|---|---|
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
4-[4-(4-methylnaphthalen-1-yl)pyridin-3-yl]benzene-1,2-diol |
InChI |
InChI=1S/C22H17NO2/c1-14-6-8-18(17-5-3-2-4-16(14)17)19-10-11-23-13-20(19)15-7-9-21(24)22(25)12-15/h2-13,24-25H,1H3 |
Clave InChI |
BYGBAJQOEZTVMJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C2=CC=CC=C12)C3=C(C=NC=C3)C4=CC(=C(C=C4)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


